N-[2-(Sec-butylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-[2-(Sec-butylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Sec-butylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting with the preparation of the thiazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Sec-butylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Sec-butylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and promoting apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazine derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Uniqueness
What sets N-[2-(Sec-butylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C26H27N3O4S |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
N-[2-(butan-2-ylcarbamoyl)phenyl]-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C26H27N3O4S/c1-5-17(3)27-26(31)20-11-6-8-12-22(20)28-25(30)18-14-16(2)24-21(15-18)19-10-7-9-13-23(19)34(32,33)29(24)4/h6-15,17H,5H2,1-4H3,(H,27,31)(H,28,30) |
InChI Key |
LUQQWLZBPXRYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C(=C2)C)N(S(=O)(=O)C4=CC=CC=C43)C |
Origin of Product |
United States |
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